molecular formula C10H12FN B1306471 Allyl-(2-fluoro-benzyl)-amine CAS No. 626218-15-3

Allyl-(2-fluoro-benzyl)-amine

Cat. No. B1306471
M. Wt: 165.21 g/mol
InChI Key: RGDCZMFWIHVJIT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allyl-(2-fluoro-benzyl)-amine is a compound that can be categorized within the class of fluorinated benzo-fused bicyclic homoallylic amines. These compounds are of interest due to their potential applications in pharmaceuticals and materials science, where the introduction of fluorine atoms can significantly alter the physical, chemical, and biological properties of organic molecules.

Synthesis Analysis

The synthesis of enantiomerically enriched fluorinated benzo-fused bicyclic homoallylic amines, which are structurally related to Allyl-(2-fluoro-benzyl)-amine, has been achieved through an asymmetric allylation/ring-closing metathesis (RCM) sequence. This process involves the use of α-trifluoromethylstyrene derivatives as key intermediates, which are synthesized using microwave radiation. The presence of fluorine atoms is known to have a deactivating effect, which has been highlighted in comparative studies .

Another synthetic approach for amine derivatives, which could be applicable to the synthesis of Allyl-(2-fluoro-benzyl)-amine, is the three-component synthesis using benzylic and allylic alcohols as N-alkylating agents. This method avoids the preactivation of alcohol hydroxy groups and proceeds in the absence of external catalysts and additives. The reaction utilizes acyl chlorides and hexamethyldisilazane (HMDS), with by-product TMSCl and its decomposition into HCl promoting the reaction .

Molecular Structure Analysis

The molecular structure of Allyl-(2-fluoro-benzyl)-amine would be characterized by the presence of an allyl group attached to a benzyl amine moiety that is further substituted with a fluorine atom at the ortho position. The fluorine atom's electronegativity and small size allow it to influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The chemical reactivity of compounds similar to Allyl-(2-fluoro-benzyl)-amine can be explored through palladium-catalyzed allylalkynylation of benzynes. This reaction involves the in situ generation of benzynes from 2-(trimethylsilyl)aryl triflates and cesium fluoride, followed by a reaction with allylic chlorides and alkynylstannanes. The result is the formation of 1-allyl-2-alkynylbenzenes, which suggests that the allyl-(2-fluoro-benzyl)-amine could also participate in similar palladium-catalyzed reactions to yield variously substituted products .

Physical and Chemical Properties Analysis

While specific physical and chemical properties of Allyl-(2-fluoro-benzyl)-amine are not detailed in the provided papers, we can infer that the presence of the fluorine atom would likely increase the compound's lipophilicity and could affect its boiling point, stability, and reactivity. The allyl group may also contribute to the molecule's ability to undergo various chemical reactions, including nucleophilic addition or participation in cycloaddition reactions.

Scientific Research Applications

  • Enzymatic Synthesis of Fluorinated Compounds
    • Application : Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
    • Methods : Enzymatic methods are essential for the synthesis of fluorinated compounds. Of all enzyme-catalyzed synthesis methods, the direct formation of the C-F bond by fluorinase is the most effective and promising method .
    • Results : The target compounds doped with fluorine are endowed with stronger activity and stability, longer half-life, and better bioabsorbability .
  • One-Pot, Three-Component Fischer Indolisation–N-Alkylation
    • Application : This is a protocol for the synthesis of 1,2,3-trisubstituted indoles, which are prominent in natural and non-natural products of biological and pharmaceutical importance . The process is based upon a Fischer indolisation–indole N-alkylation sequence .
    • Methods : The procedure is very rapid (total reaction time under 30 minutes), operationally straightforward, generally high yielding and draws upon readily available building blocks (aryl hydrazines, ketones, alkyl halides) to generate densely substituted indole products .
    • Results : The utility of this process has been demonstrated in the synthesis of 23 indoles, benzoindoles and tetrahydrocarbazoles bearing varied and useful functionality .
  • Synthesis of Fluorinated Compounds
    • Application : Fluorinated compounds are widely used in the fields of molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .
    • Methods : Enzyme catalysis is essential for the synthesis of fluorinated compounds. The loop structure of fluorinase is the key to forming the C-F bond .
    • Results : The target compounds doped with fluorine are endowed with stronger activity and stability, longer half-life, and better bioabsorbability .

Safety And Hazards

The safety data sheet advises against food, drug, pesticide or biocidal product use . It is a combustible liquid and causes skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015 . The future development trends of fluorinated compounds are also outlined . Hopefully, this review will help researchers to understand the significance of enzymatic methods for the synthesis of fluorinated compounds and find or create excellent fluoride synthase in future research .

properties

IUPAC Name

N-[(2-fluorophenyl)methyl]prop-2-en-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12FN/c1-2-7-12-8-9-5-3-4-6-10(9)11/h2-6,12H,1,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGDCZMFWIHVJIT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNCC1=CC=CC=C1F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390053
Record name Allyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Allyl-(2-fluoro-benzyl)-amine

CAS RN

626218-15-3
Record name Allyl-(2-fluoro-benzyl)-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390053
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.